molecular formula C84H123N21O25 B2442363 Afamelanotide acetate CAS No. 1566590-77-9

Afamelanotide acetate

货号: B2442363
CAS 编号: 1566590-77-9
分子量: 1827.0 g/mol
InChI 键: VHLLBJXKNRAYGM-BHHWPIKXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Afamelanotide acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound involves scaling up the solid-phase peptide synthesis process. This requires optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its identity and purity .

化学反应分析

Types of Reactions

Afamelanotide acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation can lead to the formation of more stable peptide structures through disulfide bond formation .

科学研究应用

Erythropoietic Protoporphyria

Afamelanotide is the only specific medication approved for EPP, a genetic condition that causes severe photosensitivity due to the accumulation of porphyrins in the skin. Clinical trials have demonstrated that afamelanotide significantly increases pain-free light exposure in EPP patients. Key studies include:

  • Study CUV039 : A Phase III trial involving 77 subjects showed that patients receiving afamelanotide could spend more hours in sunlight without experiencing phototoxic pain compared to those receiving placebo .
  • Study CUV029 : Another Phase II trial confirmed similar findings with a larger cohort, reinforcing the efficacy of afamelanotide in enhancing sunlight tolerance .

Other Potential Indications

Beyond EPP, afamelanotide has been investigated for various other dermatological conditions:

  • Polymorphous Light Eruption : Preliminary studies suggest potential benefits in managing this condition characterized by photosensitivity.
  • Vitiligo : Research is ongoing to explore its role in repigmentation therapies for vitiligo patients .

Safety Profile

The safety profile of afamelanotide has been assessed across multiple clinical trials involving over 400 patients. Common adverse effects include nausea (19%), headache (20%), and local reactions at the implant site (21%), which are generally mild . Long-term safety studies have not indicated significant toxicity, but patients are advised to undergo regular skin examinations due to the potential for darkening pre-existing skin lesions .

Pharmacokinetics

Afamelanotide is administered via subcutaneous implants that release the drug over several days. Studies indicate that over 90% of the drug is released within five days post-administration, with a median time to maximum concentration observed at approximately 36 hours . The pharmacokinetic properties allow for sustained effects that align with the dosing schedule typically every two months.

Case Studies and Data Tables

Study Phase Participants Findings
CUV039III77Increased sunlight exposure without pain
CUV029II74Similar benefits noted; enhanced pain-free exposure
CUV017III100Confirmed safety and efficacy across diverse populations

Notable Case Studies

  • In a pivotal study assessing long-term outcomes, patients reported significant improvements in quality of life due to increased outdoor activity and reduced anxiety associated with sunlight exposure.
  • A follow-up study highlighted the psychological benefits experienced by EPP patients receiving afamelanotide, emphasizing its role beyond mere physical health improvements.

作用机制

Afamelanotide acetate exerts its effects by binding to the melanocortin-1 receptor on melanocytes. This binding stimulates the production of eumelanin, a photoprotective pigment that absorbs ultraviolet radiation and reduces skin damage. The increased melanin production also enhances DNA repair processes and modulates inflammation . The molecular targets and pathways involved include the activation of the melanocortin-1 receptor and downstream signaling pathways that regulate melanin synthesis .

相似化合物的比较

Afamelanotide acetate is unique compared to other similar compounds due to its high affinity for the melanocortin-1 receptor and its longer biological half-life. Similar compounds include:

This compound’s structural modifications improve its biological efficacy, making it a more potent and longer-lasting option for therapeutic use .

属性

CAS 编号

1566590-77-9

分子式

C84H123N21O25

分子量

1827.0 g/mol

IUPAC 名称

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid

InChI

InChI=1S/C78H111N21O19.3C2H4O2/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107;3*1-2(3)4/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84);3*1H3,(H,3,4)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-;;;/m0.../s1

InChI 键

VHLLBJXKNRAYGM-BHHWPIKXSA-N

SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O

手性 SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O.CC(=O)O.CC(=O)O

规范 SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O.CC(=O)O.CC(=O)O

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。